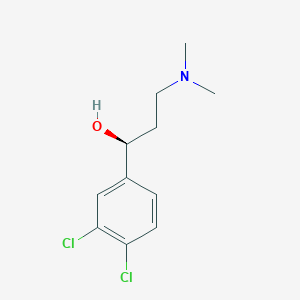

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol

Übersicht

Beschreibung

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chiral compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of dichlorophenyl and dimethylamino groups, makes it a valuable compound for studying chemical reactions, biological interactions, and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research explores its potential therapeutic uses, including its role as a precursor for drug development.

Industry: It is utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in therapeutic applications or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(s)-2-(3,4-Dichloro-phenyl)-piperazine: Another chiral compound with similar structural features but different functional groups.

3,4-Dichlorobenzylsulfonyl chloride: Shares the dichlorophenyl group but has different chemical properties and applications.

Uniqueness

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for studying stereochemistry and chiral interactions.

Biologische Aktivität

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol, also known by its CAS number 161229-01-2, is a chiral compound with significant implications in both chemical and biological research. Its structure features a dichlorophenyl group and a dimethylamino group, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 248.15 g/mol

- IUPAC Name : (1S)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems:

- Receptor Binding : The compound has been shown to bind to specific receptors, particularly G-protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways.

- Enzymatic Modulation : It can inhibit or activate enzymes involved in metabolic processes. For instance, studies have indicated its interaction with cholinesterases and cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity :

A study assessing the antimicrobial properties found that this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL for effective strains . -

Cytotoxic Effects :

Research published in a pharmacological journal highlighted the compound's cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating its potential as a lead compound in anti-cancer drug development . -

Toxicological Profiling :

In a comprehensive toxicological study involving ToxCast chemicals, this compound was profiled across multiple assays for enzymatic activity and receptor binding. The findings revealed that it modulated several targets involved in endocrine disruption and metabolic processes .

Eigenschaften

IUPAC Name |

(1S)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPILVGQYKXRO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649666 | |

| Record name | (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161229-01-2 | |

| Record name | (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.